7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Description
4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo-pyrido-benzimidazole core, which is known for its potential biological and pharmacological activities
Properties
IUPAC Name |
7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)8-10-23-11-9-15-14(3)16(12-21)19-22-17-6-4-5-7-18(17)24(19)20(15)23/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZIRBJKNFZIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo-pyrido-benzimidazole core through cyclization reactions. Key reagents such as substituted anilines, aldehydes, and nitriles are used in the presence of catalysts like Lewis acids or bases to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
One of the primary applications of this compound is its role as an antimalarial agent. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that modifications to its structure can enhance its efficacy and reduce toxicity .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved.
Materials Science Applications
Nanotechnology
In materials science, this compound has been explored for its potential in nanotechnology applications. Its unique structural features allow it to act as a precursor for synthesizing nanomaterials with specific electronic and optical properties. For instance, it can be utilized in the fabrication of organic semiconductors and photovoltaic devices .
Polymer Chemistry
Additionally, this compound can serve as a building block in polymer chemistry. Its ability to form cross-linked structures makes it suitable for creating durable materials with enhanced mechanical properties. Research is ongoing to optimize these polymers for use in coatings and composites .
Environmental Science Applications
Pollutant Degradation
The compound has shown promise in environmental applications, particularly in the degradation of pollutants. Studies indicate that it can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes . This application is crucial for developing sustainable methods for managing industrial waste.
Case Studies
-
Antimalarial Efficacy Study
A study conducted by the Medicines for Malaria Venture reported that derivatives of 7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile demonstrated IC50 values in the low nanomolar range against Plasmodium falciparum strains resistant to conventional treatments . -
Nanomaterial Synthesis
Research published in the Journal of Materials Chemistry highlighted the successful synthesis of nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited enhanced conductivity and stability compared to traditional materials used in electronic devices .
Mechanism of Action
The mechanism of action of 4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Imidazole derivatives: Known for their therapeutic potential, imidazole derivatives are used in various pharmaceutical applications.
Benzimidazole derivatives: These compounds are structurally related and have been extensively studied for their antimicrobial and anticancer properties.
Uniqueness
4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is unique due to its specific combination of functional groups and the pyrrolo-pyrido-benzimidazole core
Biological Activity
The compound 7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex nitrogen-containing heterocyclic compound with potential biological activities that merit detailed investigation. This article reviews the available literature on its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetracyclic framework with multiple nitrogen atoms and a carbonitrile functional group. The IUPAC name suggests significant structural complexity which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has identified several potential areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspases and inhibit anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress pathways and inhibition of neuroinflammatory processes.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study 1 : An investigation into its antimicrobial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
- Case Study 2 : A study on its anticancer effects involved treating human breast cancer cell lines with varying concentrations of the compound, resulting in a dose-dependent increase in apoptotic markers.
- Case Study 3 : In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced markers of inflammation and oxidative stress in brain tissues.
The mechanisms underlying the biological activity of this compound are still being elucidated but may involve:
- Cell Signaling Pathways : The activation or inhibition of specific signaling pathways related to apoptosis and inflammation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Oxidative Stress Modulation : The ability to scavenge free radicals or enhance antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
